molecular formula C22H23N5O2 B2847841 7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione CAS No. 682775-91-3

7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione

Cat. No. B2847841
CAS RN: 682775-91-3
M. Wt: 389.459
InChI Key: IYARARSFXNXURE-UHFFFAOYSA-N
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Description

“7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione” is a chemical compound with the linear formula C22H23N5O2 . Its molecular weight is 389.461 .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its linear formula, consists of 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .

Mechanism of Action

7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the downstream signaling pathways. This compound 31-8220 has been shown to be a potent inhibitor of PKC, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. This compound 31-8220 has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of these kinases in biological processes. This compound 31-8220 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of this compound 31-8220 treatment to minimize these effects.

Future Directions

7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has shown great potential for use in scientific research, and there are several future directions for its application. One potential area of research is the development of this compound 31-8220 analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the role of protein kinases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 31-8220 has also been shown to have potential as a therapeutic agent for cancer and other diseases, and further studies are needed to explore its clinical applications.

Synthesis Methods

The synthesis of 7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 involves several steps, including the reaction of 8-bromo-7-(4-ethylanilino)-1,3-dimethylxanthine with benzylamine, followed by the addition of potassium carbonate and benzyl bromide. The resulting compound is then purified using chromatography techniques to obtain this compound 31-8220 in its pure form.

Scientific Research Applications

7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has been widely used in scientific research to study the role of protein kinases in various biological processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This compound 31-8220 has been used to investigate the involvement of these kinases in cellular signaling pathways, apoptosis, and cancer progression.

properties

IUPAC Name

7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYARARSFXNXURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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